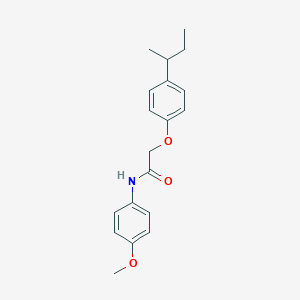
2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide, also known as BMS-986, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has shown promising results in preclinical studies for treating various diseases.
Mecanismo De Acción
2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide works by selectively binding to androgen receptors in the body, which are primarily found in skeletal muscle, bone, and the prostate gland. This binding leads to an increase in muscle mass and bone density, while also reducing the size of the prostate gland. This compound has shown a high degree of selectivity, meaning it does not bind to other receptors in the body, which reduces the risk of side effects.
Biochemical and Physiological Effects
This compound has been shown to increase muscle mass and strength in preclinical models, making it a potential treatment for muscle wasting disorders such as sarcopenia. It also increases bone density, making it a potential treatment for osteoporosis. Additionally, this compound has been shown to reduce the size of the prostate gland, making it a potential treatment for benign prostatic hyperplasia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide is its high degree of selectivity, which reduces the risk of side effects. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for clinical trials. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide research. One direction is to investigate its potential in treating breast cancer and other hormone-related disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in clinical settings.
Métodos De Síntesis
The synthesis of 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide involves several steps, starting from the reaction of 4-sec-butylphenol with chloroacetyl chloride to form 2-(4-sec-butylphenoxy)acetamide. This intermediate is then reacted with 4-methoxyaniline in the presence of a base and a catalyst to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in treating muscle wasting, osteoporosis, and benign prostatic hyperplasia. Additionally, this compound has been investigated for its potential in treating breast cancer, endometriosis, and other hormone-related disorders.
Propiedades
Fórmula molecular |
C19H23NO3 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-(4-butan-2-ylphenoxy)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H23NO3/c1-4-14(2)15-5-9-18(10-6-15)23-13-19(21)20-16-7-11-17(22-3)12-8-16/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
Clave InChI |
VIXGPCUXOJWAOC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B251419.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B251420.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B251425.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251427.png)
![5-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B251428.png)
![N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251429.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B251430.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251432.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B251435.png)
![2-(4-bromophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251436.png)
![2-(4-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251437.png)
![2-(2-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251438.png)
![2-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251441.png)
![4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251443.png)
